Power Conversion Efficiency Enhancement: Indium(3+) Doping in Perovskite Solar Cells
Indium(3+) ion doping (1.5% In³⁺) in perovskite absorber layers increased power conversion efficiency (PCE) from 20.3% (undoped baseline) to 22.4%, accompanied by photoluminescence lifetime extension from 24 ns to 736 ns. This demonstrates In³⁺-specific defect passivation at buried interfaces that lighter Ga³⁺ or Al³⁺ dopants do not equivalently provide due to ionic radius and Lewis acidity differences [1][2].
| Evidence Dimension | Power conversion efficiency (PCE) |
|---|---|
| Target Compound Data | 22.4% PCE (1.5% In³⁺-doped perovskite) |
| Comparator Or Baseline | 20.3% PCE (undoped perovskite baseline) |
| Quantified Difference | +2.1% absolute PCE (+10.3% relative) |
| Conditions | Perovskite solar cell device; doping concentration 1.5% In³⁺; ambient air testing |
Why This Matters
A 2.1% absolute efficiency gain at the device level represents a commercially significant improvement in photovoltaic module performance, directly impacting procurement decisions for perovskite precursor materials.
- [1] Zhou, C.; Zhang, T.; Zhang, C.; Liu, X.; Wang, J.; Lin, J.; Chen, X. Unveiling Charge Carrier Recombination, Extraction, and Hot-Carrier Dynamics in Indium Incorporated Highly Efficient and Stable Perovskite Solar Cells. Adv. Sci. 2022, 2103491. View Source
- [2] Li, X.; Wang, K.; Lgbari, F.; Dong, C.; Yang, W.; Ma, C.; Ma, H.; Wang, Z.-K.; Liao, L.-S. Indium doped CsPbI₃ films for inorganic perovskite solar cells with efficiency exceeding 17%. Nano Res. 2020, 13, 2203-2208. View Source
